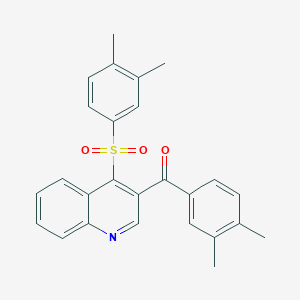
(3,4-Dimethylphenyl)(4-((3,4-dimethylphenyl)sulfonyl)quinolin-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular formula of this compound is C28H27NO4S . It has an average mass of 473.583 Da and a monoisotopic mass of 473.166077 Da .Physical And Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm3, a boiling point of 697.3±55.0 °C at 760 mmHg, and a flash point of 375.5±31.5 °C . It has 5 hydrogen bond acceptors, 0 hydrogen bond donors, and 7 freely rotating bonds . Its polar surface area is 82 Å2 .Applications De Recherche Scientifique
Organic Synthesis and Chemical Properties
One-Pot Multistep Bohlmann-Rahtz Heteroannulation Reactions
The synthesis of complex organic molecules, such as dimethyl sulfomycinamate, involves multistep processes demonstrating the versatility of organic synthesis techniques. This process shows the chemical reactivity and potential applications of related compounds in synthesizing antibiotics through heteroannulation reactions (Bagley et al., 2005).
Anion Exchange Membranes for Energy Applications
Poly(arylene ether sulfone)s bearing pendant 3,5-dimethylphenyl groups have been synthesized for use as anion exchange membranes in energy applications. These membranes exhibit high alkaline stability and good hydroxide conductivity, demonstrating the potential of related chemical structures in renewable energy technologies (Shi et al., 2017).
Catalysis and Material Science
Catalytic Applications for Organic Transformations
Compounds within this chemical family have been explored for their catalytic properties, as illustrated by a study on sulfonated Schiff base dimethyltin(IV) coordination polymers. These materials serve as catalysts for Baeyer–Villiger oxidation of ketones under solvent-free conditions, showcasing their utility in green chemistry and organic synthesis (Martins et al., 2016).
Photophysical and Electrochemical Properties
Photoremovable Protecting Groups for Phosphates and Sulfonic Acids
The study of photophysical properties of related compounds, such as 2,5-dimethylphenacyl esters, has led to their application as photoremovable protecting groups. This demonstrates the compound's utility in facilitating controlled reactions in both organic synthesis and biochemistry through light-induced reactions (Klán et al., 2002).
Biomedical Applications
Antimicrobial and Antioxidant Activities
Synthetic efforts have led to the creation of 3,4-dimethyl phenyl bicycle[2.2.1] heptane methanone derivatives, which have been evaluated for their antimicrobial, antioxidant, and insect antifeedant activities. Such studies highlight the potential biomedical and agricultural applications of these compounds (Thirunarayanan, 2015).
Propriétés
IUPAC Name |
(3,4-dimethylphenyl)-[4-(3,4-dimethylphenyl)sulfonylquinolin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO3S/c1-16-9-11-20(13-18(16)3)25(28)23-15-27-24-8-6-5-7-22(24)26(23)31(29,30)21-12-10-17(2)19(4)14-21/h5-15H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKIDUMUENSSLAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=C(C3=CC=CC=C3N=C2)S(=O)(=O)C4=CC(=C(C=C4)C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-Dimethylphenyl)(4-((3,4-dimethylphenyl)sulfonyl)quinolin-3-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

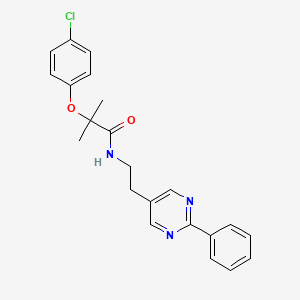
![Isopropyl 2-amino-4-(3-chloro-4-nitrophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate](/img/structure/B2769273.png)
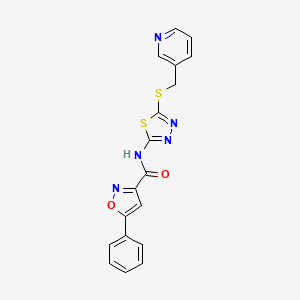
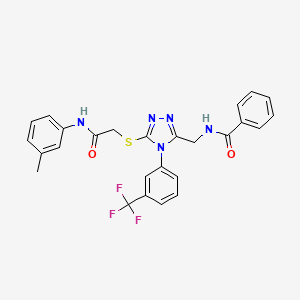
![7-(2,3-Dihydroxypropyl)-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]purine-2,6-dione](/img/structure/B2769277.png)
![5-Chloro-6-fluoro-pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2769279.png)
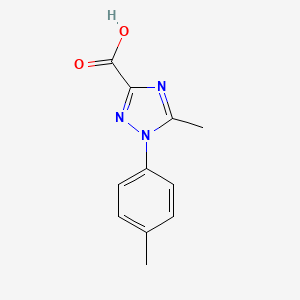
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(dimethylamino)-2-(furan-2-yl)ethyl)oxalamide](/img/structure/B2769283.png)
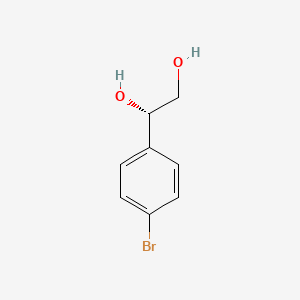
![2,2-Dimethyl-8-prop-2-enoyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one](/img/structure/B2769285.png)
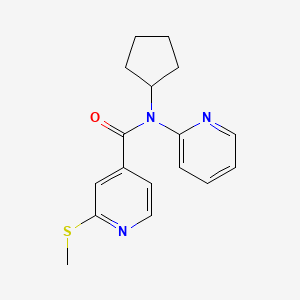
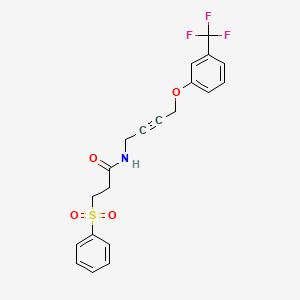
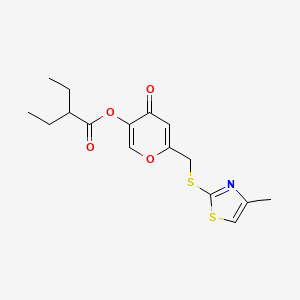
![3-[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-[2-(trifluoromethyl)phenyl]urea](/img/structure/B2769293.png)